molecular formula C10H13NO B2954959 2-(Cyclopropylmethoxy)-6-methylpyridine CAS No. 1860477-90-2

2-(Cyclopropylmethoxy)-6-methylpyridine

Cat. No.: B2954959
CAS No.: 1860477-90-2
M. Wt: 163.22
InChI Key: XXOAJXSDDMEETN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-hydroxy-6-methylpyridine.

    Cyclopropylmethoxy Group Introduction: The hydroxyl group at the 2-position is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Using large quantities of 2-hydroxy-6-methylpyridine and cyclopropylmethyl bromide.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the cyclopropylmethoxy group at the 2-position.

    2-Methoxypyridine: Lacks the cyclopropyl group in the methoxy substituent.

Uniqueness

2-(Cyclopropylmethoxy)-6-methylpyridine is unique due to the presence of both the cyclopropylmethoxy group and the methyl group, which confer distinct chemical and physical properties. This combination enhances its potential for specific interactions in medicinal chemistry and materials science applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-10(11-8)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOAJXSDDMEETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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